(3-Chloro-5-(trifluoromethyl)(2-pyridyl))thiocarboxamidine hydrochloride
Description
(3-Chloro-5-(trifluoromethyl)(2-pyridyl))thiocarboxamidine hydrochloride is a thiocarboxamidine derivative featuring a pyridine backbone substituted with chloro and trifluoromethyl groups.
Properties
IUPAC Name |
[3-chloro-5-(trifluoromethyl)pyridin-2-yl] carbamimidothioate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N3S.ClH/c8-4-1-3(7(9,10)11)2-14-5(4)15-6(12)13;/h1-2H,(H3,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTZBZNFUMIFHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)SC(=N)N)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-5-(trifluoromethyl)(2-pyridyl))thiocarboxamidine hydrochloride typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with thiocarboxamidine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-5-(trifluoromethyl)(2-pyridyl))thiocarboxamidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro and trifluoromethyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
Antimicrobial Activity
Recent studies have shown that derivatives of thiocarboxamidine compounds, including those with pyridine moieties, exhibit significant antimicrobial properties. For instance, a series of pyridine carboxamides and their thiocarboxamide analogs were synthesized and evaluated for their activity against various bacterial strains. The presence of the thiocarboxamide functional group was crucial in enhancing the antimicrobial efficacy of these compounds, suggesting that (3-Chloro-5-(trifluoromethyl)(2-pyridyl))thiocarboxamidine hydrochloride could be effective against resistant strains of bacteria .
Antiplasmodial Activity
The compound has also been investigated for its antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. Research indicates that modifications to the pyridine ring and the introduction of thiocarboxamide functionalities significantly enhance antiplasmodial activity. In one study, a related thiocarboxamide demonstrated potent activity against P. falciparum, highlighting the potential of this compound as a lead compound for further development in antimalarial therapies .
Inhibition of Type III Secretion System
Another promising application is in the inhibition of the Type III secretion system (T3SS) in pathogenic bacteria such as E. coli. This system is a critical virulence factor that allows bacteria to inject effector proteins into host cells, facilitating infection. Compounds similar to this compound have been screened for their ability to inhibit T3SS activity, with some showing significant inhibitory effects at low concentrations. This suggests a potential role for this compound in developing novel antibacterial agents targeting virulence mechanisms rather than traditional antibiotic pathways .
Antiviral Activity
Thiocarboxamidine derivatives have also been explored for antiviral applications. Studies on related compounds have indicated that they can inhibit viral replication through various mechanisms, including interference with viral RNA synthesis. The structural characteristics of this compound may contribute to its effectiveness against certain viruses, making it a candidate for antiviral drug development .
Corrosion Inhibition
Beyond biological applications, there is emerging research on the use of thiocarboxamidine compounds as corrosion inhibitors in industrial settings. The unique chemical structure allows these compounds to form protective layers on metal surfaces, preventing degradation in acidic environments. This application is particularly relevant in industries where metal corrosion poses significant economic challenges .
Case Studies and Data Tables
| Application Area | Compound Tested | Key Findings |
|---|---|---|
| Antimicrobial | Pyridine carboxamide derivatives | Enhanced efficacy against resistant bacterial strains |
| Antiplasmodial | Thiocarboxamide analogs | Significant activity against P. falciparum |
| Type III Secretion System | Related thiocarboxamides | Inhibition of T3SS at low concentrations |
| Antiviral | Thiocarboxamide derivatives | Inhibition of viral replication observed |
| Corrosion Inhibition | Thiocarboxamidine compounds | Effective protective layers formed on metal surfaces |
Mechanism of Action
The mechanism of action of (3-Chloro-5-(trifluoromethyl)(2-pyridyl))thiocarboxamidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The compound shares structural similarities with chlorinated trifluoromethylpyridine derivatives, as documented in the Kanto Reagents Catalog (2022). Key analogs include:
| Compound Name | CAS Registry No. | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Purity (%) | Price (25g) |
|---|---|---|---|---|---|---|
| 2-Chloro-5-(trifluoromethyl)pyridine | 52334-81-3 | 181.55 | 152 | 28–31 | >97.0 | ¥4,500 |
| 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol | N/A | 217.61 | N/A | N/A | >97.0 | ¥50,200 |
| [3-Chloro-5-(trifluoromethyl)-2-pyridyl]methylamine hydrochloride | N/A | 240.06 | N/A | N/A | >97.0 | ¥20,500 |
Key Observations :
- Substituent Position : The position of the chloro group (2-, 3-, or 5-) significantly impacts electronic and steric properties. For example, 2-Chloro-5-(trifluoromethyl)pyridine exhibits a lower melting point (28–31°C) compared to bulkier derivatives .
- Functional Groups: The thiocarboxamidine group in the target compound distinguishes it from analogs like 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol (which has a thiol group) or the methylamine hydrochloride derivative.
- Price and Availability : Derivatives with sulfur-containing groups (e.g., thiol or thiocarboxamidine) are generally more expensive (e.g., ¥50,200 for 25g of the thiol analog) due to synthetic complexity .
Biological Activity
(3-Chloro-5-(trifluoromethyl)(2-pyridyl))thiocarboxamidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antiplasmodial, antibacterial, and anticancer properties, supported by recent studies and research findings.
- Molecular Formula : C₇H₅ClF₃N₂S
- Molecular Weight : 247.05 g/mol
- CAS Number : 326476-49-7
Antiplasmodial Activity
Recent studies have synthesized various pyridine carboxamides and thiocarboxamides, including this compound, and evaluated their antiplasmodial activities against Plasmodium falciparum. The findings indicate that modifications in the pyridine ring and the introduction of thiocarboxamide groups enhance the antimalarial activity.
Key Findings:
- Compounds with trifluoromethyl substitutions exhibited increased potency against P. falciparum.
- The mechanism of action for these compounds does not involve inhibition of hemozoin formation, suggesting alternative pathways for antiplasmodial effects .
Antibacterial Activity
The presence of trifluoromethyl groups has been shown to significantly impact the antibacterial properties of related compounds. A study assessed the minimum inhibitory concentrations (MICs) of various derivatives against common bacterial strains.
Table 1: Antibacterial Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 4.88 | Bacillus mycoides |
| Compound B | 8.00 | Escherichia coli |
| Compound C | 16.00 | Candida albicans |
These results suggest that compounds with similar structural features to this compound may possess significant antibacterial activity .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies have shown that this compound exhibits cytotoxic effects against various human cancer cell lines.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Reference Drug IC₅₀ (µM) |
|---|---|---|
| A549 | 44.4 | Doxorubicin (52.1) |
| HCT116 | 22.4 | Doxorubicin (52.1) |
| HePG2 | 17.8 | Doxorubicin (52.1) |
The down-regulation of critical genes involved in cancer progression, such as BRCA1, BRCA2, and TP53, was observed in treated cells, indicating a potential mechanism for its anticancer effects .
Case Studies
- Antiplasmodial Evaluation : A series of synthesized thiocarboxamides were tested for their efficacy against P. falciparum. The study highlighted that structural modifications significantly influenced biological activity.
- Antibacterial Testing : A comprehensive screening of derivatives showed promising results against resistant strains, emphasizing the need for further exploration in drug development.
- Cytotoxicity Analysis : Investigations into the compound's effects on human cancer cell lines revealed that it could serve as a lead compound for developing new anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
